molecular formula C18H28N2O6S2 B12413686 ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate

ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate

Cat. No.: B12413686
M. Wt: 432.6 g/mol
InChI Key: YXHKYCUPYONBDS-OAHLLOKOSA-N
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Description

Ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the esterification of the carboxylate group. Common reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and ethyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohol derivatives.

Scientific Research Applications

Ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with receptors in the body, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Sulfonyl compounds: These compounds contain the sulfonyl group and are known for their strong interactions with proteins and enzymes.

    Carboxylate esters: These compounds contain the ester group and are commonly used in organic synthesis.

The uniqueness of this compound lies in its combination of these functional groups, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C18H28N2O6S2

Molecular Weight

432.6 g/mol

IUPAC Name

ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C18H28N2O6S2/c1-4-19(5-2)27(22,23)16-9-11-17(12-10-16)28(24,25)20-13-7-8-15(14-20)18(21)26-6-3/h9-12,15H,4-8,13-14H2,1-3H3/t15-/m1/s1

InChI Key

YXHKYCUPYONBDS-OAHLLOKOSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)OCC

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC

Origin of Product

United States

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